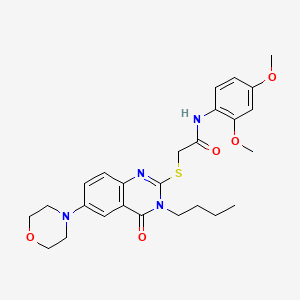

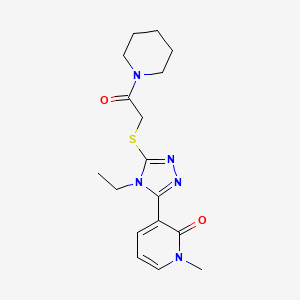

![molecular formula C17H13NO3 B2579995 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol CAS No. 303794-09-4](/img/structure/B2579995.png)

9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Compounds with structural similarities to 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol have shown significant antimicrobial and antifungal activities. For instance, trifluoromethyl quinoline derivatives exhibited substantial antimicrobial activity against bacteria like Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi such as Candida albicans and Penicillium chrysogenum (Garudachari et al., 2014).

Antiproliferative Activities

Another area of application is in the synthesis of 6-arylindeno[1,2-c]quinoline derivatives evaluated for their antiproliferative activities against cancer cell lines. Some compounds demonstrated potent activity, suggesting potential in cancer therapy (Tseng et al., 2009).

Selective Detection Applications

A notable application in the detection of specific ions in biological environments has been developed. For example, a compound enabled the fluorimetric and polarimetric detection of Hg(2+) in proximity to double-stranded nucleic acids without interference from background signals (Tian, Ihmels, & Benner, 2010).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel derivatives such as 9,10-dimethoxybenzo[6,7]-oxepino[3,4-b]quinolin-13(6H)-one, which were developed through intramolecular Friedel-Crafts acylation reactions. This method offers advantages like good yields, easy work-up, and environmentally friendly characteristics (Yang et al., 2013).

Propriétés

IUPAC Name |

9-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)18-17)21-7-6-20-15/h1-5,8-10H,6-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXLDZVBZLPYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=CC(=O)NC3=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332137 |

Source

|

| Record name | 9-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303794-09-4 |

Source

|

| Record name | 9-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

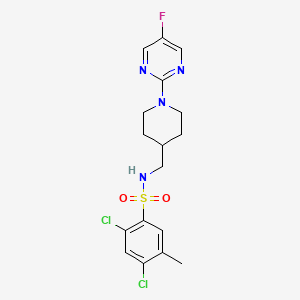

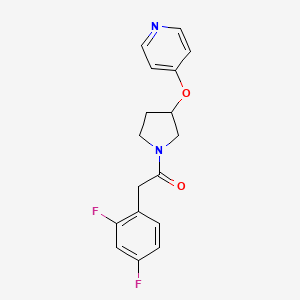

![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579921.png)

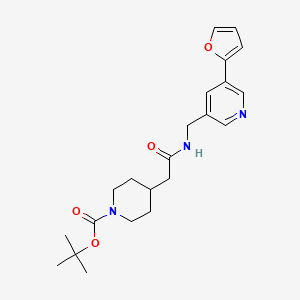

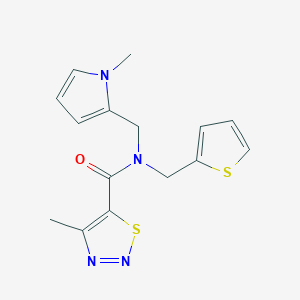

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)

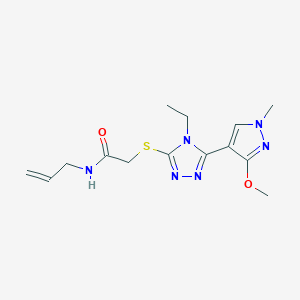

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)

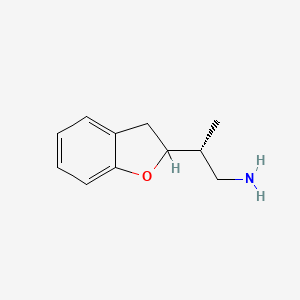

![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)

![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)